REACTION_CXSMILES
|
[OH:1][C:2]([CH3:23])([CH3:22])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:19]([O-:21])=[O:20])=[C:9]([CH:18]=1)[C:10]([O:12]CC(O)(C)C)=[O:11].[OH-].[Na+].Cl>CO>[OH:1][C:2]([CH3:23])([CH3:22])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:19]([O-:21])=[O:20])=[C:9]([CH:18]=1)[C:10]([OH:12])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at r.t overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylenechloride/MeOH 9:1 (100 ml)
|
Type
|
WASH
|
Details
|
washed with 10 ml H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC(COC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-])(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |